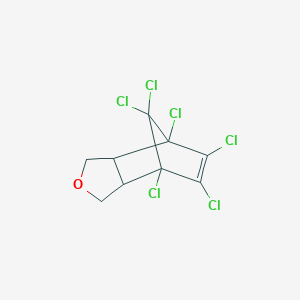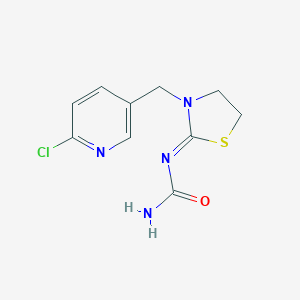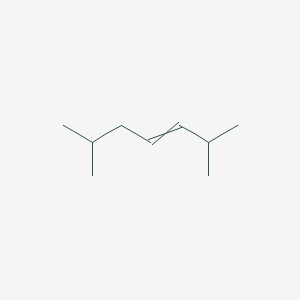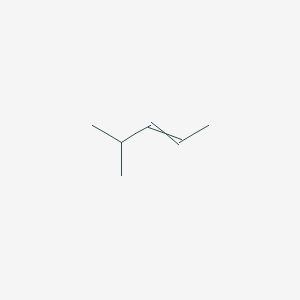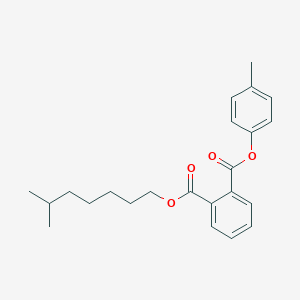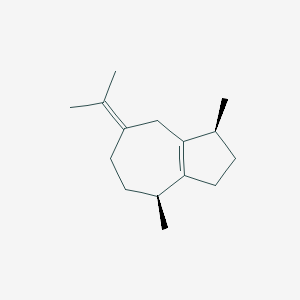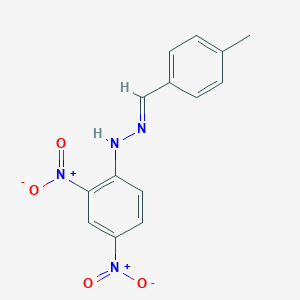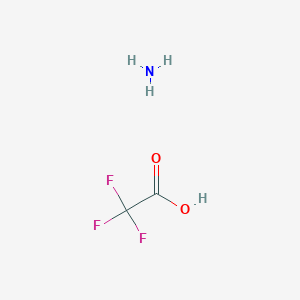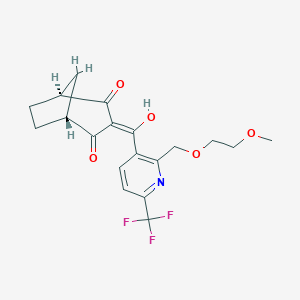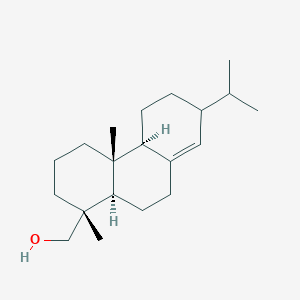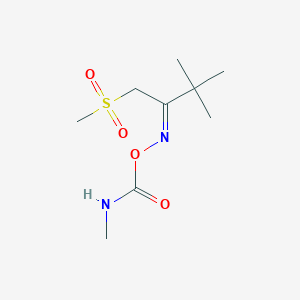
3,3-Dimethyl-1-(methylsulfonyl)-2-butanone O-((methylamino)carbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(methylsulfonyl)-2-butanone O-((methylamino)carbonyl)oxime is a useful research compound. Its molecular formula is C9H18N2O4S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as sulfonamides, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis .
Mode of Action
Sulfonamides, which share a similar functional group, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Biochemical Pathways
It is known that the inhibition of folic acid synthesis by sulfonamides disrupts the production of dna in bacteria, affecting their growth and proliferation .
Pharmacokinetics
Oxidation of the S-methyl moiety is the primary reaction to yield the sulfoxide and sulfone .
Result of Action
The inhibition of folic acid synthesis by sulfonamides, which share a similar functional group, disrupts the production of dna in bacteria, affecting their growth and proliferation .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that Thiofanox sulfone is a metabolite of Thiofanox, which implies that it may interact with various enzymes, proteins, and other biomolecules in the biochemical reactions that lead to its formation and degradation .
Cellular Effects
Exposure to Thiofanox sulfone can pose health risks to humans, including potential toxic effects . This suggests that Thiofanox sulfone may have significant effects on various types of cells and cellular processes.
Temporal Effects in Laboratory Settings
It is known that Thiofanox sulfone is used as a reference material in residue analysis, which suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Properties
CAS No. |
39184-59-3 |
|---|---|
Molecular Formula |
C9H18N2O4S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
[(E)-(3,3-dimethyl-1-methylsulfonylbutan-2-ylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)7(6-16(5,13)14)11-15-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7- |
InChI Key |
PZOIECHFNQBYRT-XFFZJAGNSA-N |
SMILES |
CC(C)(C)C(=NOC(=O)NC)CS(=O)(=O)C |
Isomeric SMILES |
CC(C)(C)/C(=N\OC(=O)NC)/CS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)C(=NOC(=O)NC)CS(=O)(=O)C |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


